molecular formula C20H23ClN2O2 B11569503 3-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}propan-1-ol

3-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}propan-1-ol

Cat. No.: B11569503
M. Wt: 358.9 g/mol
InChI Key: IOEGQBHAJPKTKI-UHFFFAOYSA-N
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Description

3-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}propan-1-ol is a complex organic compound that features a benzimidazole core linked to a chlorophenoxy group via a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}propan-1-ol typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 4-chlorophenoxybutyl bromide in the presence of a base.

    Introduction of the Propanol Group: The final step involves the reduction of a suitable precursor, such as a ketone or aldehyde, to introduce the propanol group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The propanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The benzimidazole core can be reduced under hydrogenation conditions to yield a partially saturated product.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products

    Oxidation: 3-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}propanoic acid

    Reduction: Partially saturated benzimidazole derivatives

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used

Scientific Research Applications

3-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity, while the chlorophenoxy group can enhance the compound’s binding affinity and specificity. The propanol group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenoxy)butyl benzimidazole
  • 4-(4-chlorophenoxy)butyl imidazole
  • 4-(4-chlorophenoxy)butyl benzene

Uniqueness

3-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}propan-1-ol is unique due to the presence of the propanol group, which can significantly influence its chemical reactivity and biological activity. This compound’s combination of a benzimidazole core with a chlorophenoxy group also provides a distinct structural framework that can be exploited for various applications.

Properties

Molecular Formula

C20H23ClN2O2

Molecular Weight

358.9 g/mol

IUPAC Name

3-[1-[4-(4-chlorophenoxy)butyl]benzimidazol-2-yl]propan-1-ol

InChI

InChI=1S/C20H23ClN2O2/c21-16-9-11-17(12-10-16)25-15-4-3-13-23-19-7-2-1-6-18(19)22-20(23)8-5-14-24/h1-2,6-7,9-12,24H,3-5,8,13-15H2

InChI Key

IOEGQBHAJPKTKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCCCOC3=CC=C(C=C3)Cl)CCCO

Origin of Product

United States

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